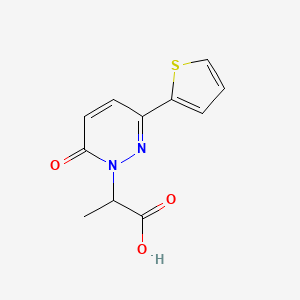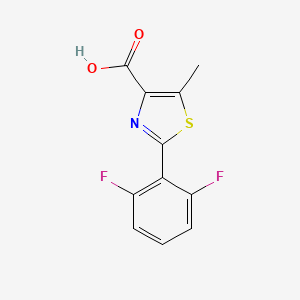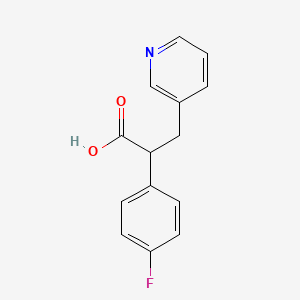
2-(4-Fluorophenyl)-3-(pyridin-3-yl)propanoic acid
説明
2-(4-Fluorophenyl)-3-(pyridin-3-yl)propanoic acid (also known as FPP) is a chemical compound that has been widely studied for its potential therapeutic applications. FPP is a derivative of ibuprofen, a well-known nonsteroidal anti-inflammatory drug (NSAID), and has been shown to have anti-inflammatory, analgesic, and antipyretic properties.
科学的研究の応用
FPP has been studied extensively for its potential therapeutic applications, particularly in the treatment of inflammatory disorders. FPP has been shown to have anti-inflammatory effects in vitro and in vivo, and has been investigated as a potential treatment for inflammatory bowel disease, rheumatoid arthritis, and other inflammatory conditions. FPP has also been studied for its potential analgesic and antipyretic effects, and has been investigated as a potential treatment for pain and fever.
作用機序
The exact mechanism of action of FPP is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. FPP has been shown to selectively inhibit COX-2, which is the isoform of the enzyme that is induced during inflammation. By inhibiting COX-2, FPP reduces the production of pro-inflammatory prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
FPP has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that FPP inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. FPP has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. In vivo studies have shown that FPP reduces inflammation, pain, and fever in animal models of inflammatory disease.
実験室実験の利点と制限
One advantage of FPP is that it is a selective COX-2 inhibitor, which means that it has the potential to reduce inflammation without the gastrointestinal side effects associated with non-selective COX inhibitors, such as ibuprofen. FPP is also relatively easy to synthesize and purify, which makes it a useful tool for studying the role of COX-2 in inflammation and other physiological processes.
One limitation of FPP is that it has not been extensively studied in humans, and its safety and efficacy in humans are not well established. FPP may also have off-target effects that are not yet fully understood. Additionally, FPP may have limited solubility in aqueous solutions, which could make it difficult to administer in certain experimental settings.
将来の方向性
There are several areas of future research that could be pursued with FPP. One area of interest is the potential use of FPP as a treatment for inflammatory bowel disease, which is a chronic inflammatory condition that affects the gastrointestinal tract. FPP has been shown to reduce inflammation in animal models of inflammatory bowel disease, and further studies are needed to determine whether FPP could be an effective treatment for this condition.
Another area of interest is the potential use of FPP as a tool for studying the role of COX-2 in cancer. COX-2 is overexpressed in many types of cancer, and has been implicated in the development and progression of the disease. FPP could be used to selectively inhibit COX-2 in cancer cells, which could provide insights into the role of the enzyme in cancer and could lead to the development of new treatments for the disease.
Finally, further studies are needed to determine the safety and efficacy of FPP in humans. Clinical trials could be conducted to evaluate the pharmacokinetics, pharmacodynamics, and safety of FPP in humans, which could provide important information for the development of new anti-inflammatory drugs.
特性
IUPAC Name |
2-(4-fluorophenyl)-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c15-12-5-3-11(4-6-12)13(14(17)18)8-10-2-1-7-16-9-10/h1-7,9,13H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUQPCFZNOCXPTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



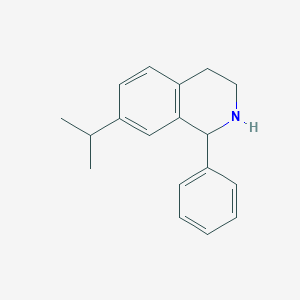
![2-(2-(3-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethan-1-amine](/img/structure/B3073064.png)
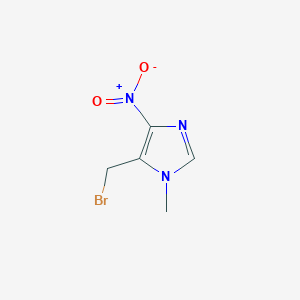

![4-[(4-Fluorophenyl)methyl]oxan-4-amine](/img/structure/B3073080.png)



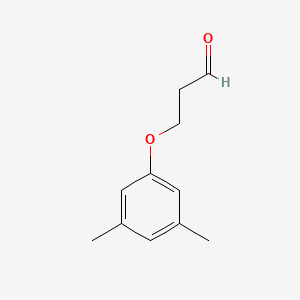
![4-[(2-Methoxyphenyl)methyl]oxan-4-amine](/img/structure/B3073126.png)

![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetic acid](/img/structure/B3073137.png)
